REACTION_CXSMILES
|
Cl[CH:2](Cl)[C:3]([F:9])([F:8])[C:4]([F:7])([F:6])[F:5].FC(F)(C(F)(F)F)CO.[Cl-].[C:21]1([CH3:31])[CH:26]=[CH:25][C:24]([S:27]([O-:30])(=[O:29])=[O:28])=[CH:23][CH:22]=1>>[F:8][C:3]([F:9])([C:4]([F:7])([F:6])[F:5])[CH2:2][O:30][S:27]([C:24]1[CH:25]=[CH:26][C:21]([CH3:31])=[CH:22][CH:23]=1)(=[O:28])=[O:29] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(C(C(F)(F)F)(F)F)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(CO)(C(F)(F)F)F
|
Name
|
p-toluenesulfonate chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].C1(=CC=C(C=C1)S(=O)(=O)[O-])C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
These solvents are readily prepared from commercially available materials by standard and well-known organic syntheses techniques
|
Type
|
CUSTOM
|
Details
|
are reacted together
|
Name
|
|
Type
|
product
|
Smiles
|
FC(COS(=O)(=O)C1=CC=C(C=C1)C)(C(F)(F)F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |